3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Overview
Description
3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C11H10N4S and its molecular weight is 230.29 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is 230.06261751 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
1,2,4-Triazole derivatives have been used in drug discovery studies against cancer cells . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Antimicrobial Activity
These compounds have been introduced as an antimicrobial agent . They have shown potential pharmaceutical activity including antibacterial and antifungal activities .
Anti-Inflammatory and Analgesic Activity
1,2,4-Triazoles have shown anti-inflammatory and analgesic activities . This makes them valuable in the development of new classes of drugs for pain management and inflammation treatment .
Antioxidant Activity
These compounds have also shown antioxidant activity . This means they can help protect the body’s cells from damage caused by free radicals .
Antiviral Activity
1,2,4-Triazoles have shown antiviral activity . This makes them useful in the development of new antiviral drugs .
Enzyme Inhibitors
1,2,4-Triazoles have been used as enzyme inhibitors . They have shown inhibitory activity against various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .
Antitubercular Agents
1,2,4-Triazoles have shown activity against tuberculosis . This makes them potential candidates for the development of new antitubercular drugs .
Antidepressant Activity
Triazole nucleus is present in a number of drug classes such as antidepressants . For example, trazodone and nefazodone are commercially available triazole-containing drugs used as antidepressants .
properties
IUPAC Name |
5-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-6-13-14-10-9-7-3-2-4-8(7)16-11(9)12-5-15(6)10/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMHMLOLGKNBDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=NC3=C2C4=C(S3)CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-9,10-dihydro-8h-cyclopenta[4,5]thieno[3,2-e]-[1,2,4]triazolo[4,3-c]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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